molecular formula C9H20N2O2 B2480050 Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate CAS No. 2375250-88-5

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate

Cat. No.: B2480050
CAS No.: 2375250-88-5
M. Wt: 188.271
InChI Key: ORDMEFMUSKDHOL-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate (CAS 95034-05-2) is a chiral, Boc-protected diamine that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary researched application is as a key building block in the synthesis of Anagliptin, a pharmaceutical agent . The Boc (tert-butoxycarbonyl) protecting group safeguards the primary amine functionality, allowing for selective reactions at the secondary amine center during complex molecular assembly. This compound is part of a broader class of amino acid-derived structures that are investigated for their interactions with biological targets. For instance, research into similar (S)-valine-derived scaffolds has demonstrated their significance in developing modulators for P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells . Such studies underscore the importance of these chiral intermediates in creating compounds that can potentially inhibit ATPase activity and reverse resistance to chemotherapeutic agents . Researchers value this compound for its versatility in constructing molecules with specific stereochemical requirements. It is supplied exclusively for laboratory research applications. Keep in a dark place under an inert atmosphere at 2-8°C . FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMEFMUSKDHOL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)ClR-NHCOO(CH3)3+HCl\text{R-NH}_2 + \text{(CH}_3\text{)}_3\text{COC(O)Cl} \rightarrow \text{R-NHCOO(CH}_3\text{)}_3 + \text{HCl} R-NH2​+(CH3​)3​COC(O)Cl→R-NHCOO(CH3​)3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

The following table compares tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate with three closely related compounds synthesized in the same study (). These analogs differ in substituent length, branching, and electronic properties, which influence their synthetic utility and physicochemical behavior.

Compound Substituent Structure Yield Key ¹H NMR Features
tert-butyl (5-aminopentyl)carbamate (94) Linear pentyl chain 82% δ 1.68–1.47 (m, 4H), 2.75 (h, J = 6.6 Hz, 2H), 3.34 (q, J = 6.6 Hz, 2H)
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (95) Ethoxyethyl chain 77% δ 3.68–3.52 (m, 6H), 2.94 (h, J = 5.6 Hz, 2H), 7.75 (t, J = 5.4 Hz, 1H)
tert-butyl (3-amino-2-methylpropyl)carbamate (96) Branched 2-methylpropyl 89% δ 0.94 (d, J = 6.8 Hz, 3H), 2.16 (h, J = 6.7 Hz, 1H), 3.42–3.21 (m, 2H)
tert-butyl (3-amino-2,2-dimethylpropyl)carbamate (97) 2,2-Dimethylpropyl 96% δ 1.32 (s, 6H), 2.59 (dt, J = 13.0, 7.1 Hz, 1H), 3.21–3.42 (m, 2H)

Biological Activity

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its significant activity, particularly in the modulation of protein synthesis and potential pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molar Mass : 188.27 g/mol
  • Structural Characteristics : The compound features a tert-butyl group and an amino group linked to a methyl carbamate moiety, which contributes to its stability and reactivity in biological systems.

This compound primarily exerts its biological effects through the inhibition of Methionine Aminopeptidase 1 (MetAP1). This enzyme plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent proteins, thereby influencing their functionality and stability.

Key Mechanisms:

  • Protein Synthesis Modulation : By targeting MetAP1, this compound affects the cotranslational modification process, essential for proper protein folding and function.
  • Bioavailability : The compound's ability to cross biological membranes suggests good bioavailability, making it a promising candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : It has been shown to interact with viral proteins, potentially modulating viral replication processes.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by modulating inflammatory responses in neuronal cells.
  • Impact on Cell Signaling Pathways : The compound influences several signaling pathways related to inflammation and immune responses.

Study 1: Inhibition of Methionine Aminopeptidase 1

A study demonstrated that this compound significantly inhibited MetAP1 activity in vitro, leading to altered protein maturation processes. This inhibition was quantified using enzymatic assays that measured the release of methionine from peptide substrates.

Enzyme ActivityControl GroupTreatment GroupInhibition (%)
MetAP1 Activity100%45%55%

Study 2: Neuroprotective Effects

In a model of oxidative stress induced by amyloid-beta peptides, the compound was tested for its protective effects on astrocytes. Results indicated a reduction in cell death and inflammatory cytokine production:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10050
Tert-butyl Carbamate8030

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey Biological Activity
This compoundC₉H₁₈N₂O₂Inhibition of MetAP1, neuroprotective effects
N-(tert-butoxycarbonyl)-2-methyl-1,3-diaminopropaneC₉H₁₈N₂O₂Intermediate in organic synthesis
Tert-butyl 3-Aminopropyl(methyl) carbamateC₉H₁₈N₂O₂Medicinal chemistry applications

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact its use in multi-step syntheses?

  • The Boc group is stable under basic and mildly acidic conditions but hydrolyzes in strong acids. Stability studies (via accelerated degradation tests at 40–60°C) guide optimal storage (dry, inert atmosphere, −20°C) and reaction design to avoid inadvertent deprotection .

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